molecular formula C33H30FNO4 B016615 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide CAS No. 163217-67-2

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide

Cat. No.: B016615
CAS No.: 163217-67-2
M. Wt: 523.6 g/mol
InChI Key: GQGGAQUHBXLZMT-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide, also known as this compound, is a useful research compound. Its molecular formula is C33H30FNO4 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, is an intermediate of Atorvastatin . Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase , which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol.

Mode of Action

As an intermediate of Atorvastatin, this compound likely shares a similar mode of action. Atorvastatin competitively inhibits HMG-CoA reductase, which converts HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the amount of cholesterol produced in the liver, leading to a decrease in total cholesterol levels in the blood.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Pharmacokinetics

It is excreted in bile and has a half-life of approximately 14 hours .

Result of Action

The primary result of the compound’s action is a reduction in cholesterol synthesis, leading to decreased levels of total cholesterol in the blood . This can help prevent the formation of cholesterol plaques in the arteries, reducing the risk of heart disease and stroke.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGAQUHBXLZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443609
Record name N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-67-2
Record name 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-phenyl-N-[4-(phenylmethoxy)phenyl]benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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